Abt-126

Description

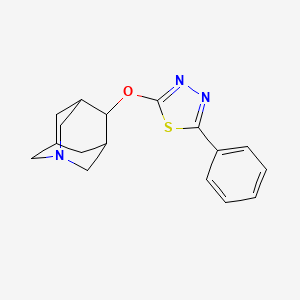

an alpha7 nicotinic acetylcholine receptor partial agonist; structure in first source

Structure

3D Structure

Properties

CAS No. |

1026687-03-5 |

|---|---|

Molecular Formula |

C17H19N3OS |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2 |

InChI Key |

QZDCYUCETTWCMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |

Synonyms |

4-(5-phenyl-1, 3, 4-thiadiazol-2-yloxy)-1-azatricyclo(3.3.1.13, 7)decane ABT-126 |

Origin of Product |

United States |

Foundational & Exploratory

Abt-126: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-126, also known as Nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). It was investigated for its potential therapeutic effects in cognitive impairments associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the core mechanism of action of Abt-126, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

The primary mechanism of action of Abt-126 is its function as a selective agonist at the α7 subtype of the nicotinic acetylcholine receptor.[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.

Upon binding to the α7 nAChR, Abt-126 induces a conformational change in the receptor, leading to the opening of its ion channel. This channel is highly permeable to cations, most notably calcium ions (Ca²⁺). The influx of Ca²⁺ into the neuron acts as a critical second messenger, initiating a cascade of downstream signaling events. These events are believed to underlie the pro-cognitive effects observed in preclinical studies.

Signaling Pathway of Abt-126 at the α7 nAChR

Caption: Signaling pathway of Abt-126 at the α7 nicotinic acetylcholine receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Abt-126.

| Parameter | Receptor | Species/System | Value | Reference |

| Ki (Binding Affinity) | α7 nAChR | Human Brain | 12.3 nM | [3] |

| 5-HT3 Receptor | Not Specified | 140 nM | [4][5] | |

| EC50 (Potency) | α7 nAChR | Recombinant Human | 2 µM | [3] |

| Intrinsic Activity | α7 nAChR | Recombinant Human | 74% (relative to Acetylcholine) | [3][4] |

Table 1: In Vitro Pharmacology of Abt-126

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of Abt-126 are outlined below.

Radioligand Binding Assay for Ki Determination

This assay is employed to determine the binding affinity (Ki) of Abt-126 for its target receptors.

Caption: Workflow for a typical radioligand binding assay.

Detailed Methodology (Representative Protocol):

-

Membrane Preparation: Homogenize tissue (e.g., post-mortem human brain tissue) or cultured cells expressing the receptor of interest (α7 nAChR or 5-HT3) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., a tritiated α7 nAChR antagonist), and varying concentrations of unlabeled Abt-126.

-

Equilibrium: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of Abt-126. The concentration of Abt-126 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay for EC50 and Intrinsic Activity Determination

This functional assay measures the ability of Abt-126 to activate the α7 nAChR and elicit a downstream response, specifically an increase in intracellular calcium.

Caption: Workflow for a typical calcium flux assay.

Detailed Methodology (Representative Protocol):

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 cells) stably expressing the human α7 nAChR in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye will enter the cells and, once hydrolyzed by intracellular esterases, will become fluorescent upon binding to calcium.

-

Baseline Measurement: Wash the cells to remove excess dye and place the plate in a fluorescence plate reader. Measure the baseline fluorescence intensity.

-

Compound Addition: Add varying concentrations of Abt-126 to the wells. A positive control, such as a saturating concentration of acetylcholine, is also included.

-

Fluorescence Recording: Immediately after compound addition, continuously monitor the fluorescence intensity over a set period. An increase in fluorescence indicates an influx of calcium and, therefore, receptor activation.

-

Data Analysis: Plot the peak fluorescence response against the concentration of Abt-126. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response). The intrinsic activity is determined by comparing the maximal response induced by Abt-126 to that of the full agonist, acetylcholine.

Off-Target Effects

While Abt-126 is highly selective for the α7 nAChR, it has been shown to have a modest affinity for the serotonin 5-HT3 receptor, where it acts as an antagonist.[4] The binding affinity for the 5-HT3 receptor is approximately 10-fold lower than for the α7 nAChR.[4][5] This off-target activity is an important consideration in the overall pharmacological profile of the compound.

Clinical Development and Outcomes

Abt-126 underwent Phase 2 clinical trials for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia.[6][7] In these trials, Abt-126 was generally well-tolerated.[5] However, it did not demonstrate statistically significant improvements in the primary cognitive endpoints compared to placebo.[5] Consequently, the clinical development of Abt-126 for these indications was discontinued.

Conclusion

Abt-126 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action is centered on the activation of this receptor, leading to calcium influx and the modulation of downstream signaling pathways involved in neurotransmission and synaptic plasticity. While demonstrating a clear in vitro pharmacological profile and pro-cognitive effects in preclinical models, Abt-126 did not translate these effects into significant clinical efficacy in Phase 2 trials for Alzheimer's disease and schizophrenia. The data and methodologies presented in this guide provide a comprehensive technical overview of the core mechanism of action of Abt-126 for the scientific community.

References

- 1. alzforum.org [alzforum.org]

- 2. Preclinical abuse liability assessment of ABT-126, an agonist at the α7 nicotinic acetylcholine receptor (nAChR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]

ABT-126: A Selective α7 Nicotinic Acetylcholine Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] Developed for the potential treatment of cognitive impairments in disorders such as Alzheimer's disease and schizophrenia, ABT-126 has undergone extensive preclinical and clinical evaluation.[1][3] This technical guide provides a comprehensive overview of the core pharmacological data, experimental methodologies, and clinical findings related to ABT-126, intended to serve as a resource for researchers and drug development professionals in the field of neuroscience and cholinergic modulation.

Introduction

The α7 nicotinic acetylcholine receptor is a crucial modulator of synaptic transmission and neuronal signaling in brain regions vital for learning and memory, including the hippocampus and cortex.[2][4] Its activation by agonists leads to an influx of calcium ions, which in turn triggers downstream signaling cascades involved in synaptic plasticity and neuroprotection.[2] Deficits in cholinergic signaling and α7 nAChR function have been associated with the pathophysiology of Alzheimer's disease and the cognitive symptoms of schizophrenia.[2][5]

ABT-126 was designed as a selective agonist for the α7 nAChR to enhance cholinergic transmission and thereby improve cognitive function in these patient populations.[3] This document summarizes the key findings from in vitro and in vivo preclinical studies, as well as from Phase I and II clinical trials, to provide a detailed technical understanding of ABT-126.

Pharmacological Profile of ABT-126

Binding Affinity and Selectivity

ABT-126 demonstrates high affinity and selectivity for the α7 nAChR across multiple species. The following table summarizes the binding affinity (Ki) of ABT-126 for human, rat, and mouse α7 nAChRs, as well as its affinity for the 5-HT3 receptor, its most significant off-target interaction.[3]

| Receptor Target | Species | Binding Affinity (Ki) (nM) | Reference |

| α7 nAChR | Human | 12-14 | [3] |

| α7 nAChR | Rat | 12-14 | [3] |

| α7 nAChR | Mouse | 12-14 | [3] |

| 5-HT3 Receptor | Not Specified | ~140 | [3] |

Functional Activity

In functional assays, ABT-126 acts as a partial agonist at the human α7 nAChR, with a maximal agonist activity of 74% compared to the endogenous ligand, acetylcholine.[3]

| Parameter | Value | Reference |

| Maximal Agonist Activity (Emax) | 74% | [3] |

Preclinical Evaluation

In Vitro Characterization

Objective: To determine the binding affinity and selectivity of ABT-126 for the α7 nAChR.

Methodology:

-

Membrane Preparation: Membranes were prepared from cells stably expressing human, rat, or mouse α7 nAChRs, or from brain tissue. A general protocol involves homogenizing the tissue or cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[6]

-

Competition Binding Assay: A fixed concentration of a radiolabeled α7 nAChR-specific ligand (e.g., [³H]-A-585539 or [¹²⁵I]-α-bungarotoxin) was incubated with the membrane preparation in the presence of varying concentrations of unlabeled ABT-126.[6][7]

-

Incubation and Filtration: The reaction mixtures were incubated to allow for binding equilibrium to be reached. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.[6]

-

Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of ABT-126 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[6][7]

A general workflow for a radioligand binding assay is depicted below:

Objective: To characterize the functional activity of ABT-126 at the α7 nAChR.

Methodology:

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes were harvested and injected with cRNA encoding the human α7 nAChR. The oocytes were then incubated to allow for receptor expression.[8][9]

-

Two-Electrode Voltage Clamp (TEVC): Oocytes expressing α7 nAChRs were voltage-clamped, and currents were recorded in response to the application of acetylcholine and varying concentrations of ABT-126.[8][9]

-

Data Analysis: Concentration-response curves were generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) of ABT-126 relative to a full agonist like acetylcholine.[5]

In Vivo Efficacy in Animal Models of Cognition

Objective: To evaluate the ability of ABT-126 to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Methodology:

-

Animals: The study typically uses rats or mice.

-

Procedure: Animals were pre-treated with ABT-126 or vehicle at various doses. After a specified time, cognitive impairment was induced by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).[10][11][12][13]

-

Behavioral Testing: Cognitive performance was assessed using tasks such as the Morris water maze (spatial memory) or passive avoidance tests.[10]

-

Data Analysis: Performance metrics (e.g., escape latency in the Morris water maze, latency to enter the dark compartment in passive avoidance) were compared between the different treatment groups.

Objective: To assess the effects of ABT-126 on recognition memory.

Methodology:

-

Animals: The study typically uses rats or mice.

-

Procedure: The NOR task consists of three phases: habituation, familiarization (training), and testing.

-

Habituation: Animals are allowed to explore an empty arena.[14][15][16][17][18]

-

Familiarization: Two identical objects are placed in the arena, and the animal is allowed to explore them.[14][15][16][17][18]

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. ABT-126 or vehicle is administered before the testing phase.[14][15][16][17][18]

-

-

Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index is calculated to quantify recognition memory.[14]

Clinical Development

ABT-126 has been evaluated in several Phase I and Phase II clinical trials for Alzheimer's disease and cognitive impairment in schizophrenia.

Clinical Trials in Alzheimer's Disease

A summary of key clinical trials of ABT-126 in patients with mild-to-moderate Alzheimer's disease is presented below.

| Trial Identifier | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |

| NCT00948909 | II | 274 | ABT-126 (5mg, 25mg), Donepezil (10mg), Placebo | Change from baseline in ADAS-Cog-11 | Trend toward improvement with 25mg ABT-126, but did not reach statistical significance. | [19][20][21] |

| NCT01527916 | IIb | 438 | ABT-126 (25mg, 50mg, 75mg), Donepezil (10mg), Placebo | Change from baseline in ADAS-Cog-11 | No statistically significant improvement with any ABT-126 dose compared to placebo. | [3] |

| NCT01676935 | II (Open-Label Extension) | ~410 | ABT-126 (75mg) | Safety and tolerability | ABT-126 was generally well-tolerated. | [22] |

Clinical Trial in Schizophrenia

A key clinical trial of ABT-126 for cognitive impairment associated with schizophrenia is summarized below.

| Trial Identifier | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |

| NCT01655680 | IIb | 432 | ABT-126 (25mg, 50mg, 75mg), Placebo | Change from baseline in MCCB composite score | No consistent effect on cognition; a trend toward improvement in negative symptoms was observed. | [23][24] |

Clinical Trial Methodologies

General Design: The clinical trials were typically randomized, double-blind, placebo-controlled, parallel-group studies.[21][24]

Key Inclusion Criteria:

-

Alzheimer's Disease Trials: Age 55-90 years, diagnosis of probable Alzheimer's disease, and a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 10-24).[19]

-

Schizophrenia Trial: Clinically stable patients with a diagnosis of schizophrenia.[23]

Key Exclusion Criteria:

-

Specific concomitant medications, including other cognitive enhancers, were often excluded.[22]

-

Significant medical or psychiatric conditions that could interfere with the study.[22]

Outcome Measures:

-

Cognition: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), MATRICS Consensus Cognitive Battery (MCCB).[21][24]

-

Function: Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL).[19]

-

Global Impression: Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).[19]

-

Safety: Adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs).

Signaling Pathways

Activation of the α7 nAChR by ABT-126 initiates several intracellular signaling cascades that are believed to underlie its potential pro-cognitive and neuroprotective effects.

References

- 1. escholarship.org [escholarship.org]

- 2. Alpha 7 nicotinic acetylcholine receptor and its effects on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Abt-126: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-126, also known as Nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed for the potential treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia, Abt-126 has been the subject of considerable preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Abt-126. Detailed methodologies for key experiments, including radioligand binding assays, are presented alongside an exploration of its mechanism of action and the associated signaling pathways. While clinical trials did not ultimately support its efficacy for the initial indications, the data amassed on Abt-126 remains a valuable resource for researchers in the field of cholinergic modulation and drug discovery.

Chemical Structure and Properties

Abt-126 is a small molecule with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Abt-126

| Property | Value | Citation(s) |

| IUPAC Name | 2-(1-azatricyclo[3.3.1.1³,⁷]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole | [1] |

| Synonyms | Nelonicline, ABT-126 | [2] |

| CAS Number | 1026687-03-5 | |

| Molecular Formula | C₁₇H₁₉N₃OS | |

| Molecular Weight | 313.4 g/mol | |

| SMILES | C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

Abt-126 exerts its biological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes.

Primary Biological Target: α7 Nicotinic Acetylcholine Receptor

Abt-126 is a potent and selective partial agonist for the α7 nAChR.[3] It displays high binding affinity for human, rat, and mouse α7 nAChRs, with a reported inhibitory constant (Ki) in the range of 12–14 nM.[4] The in-vitro selectivity profile of Abt-126 has been evaluated across a panel of receptors, revealing a significantly lower affinity for other receptor types.[4] Notably, its affinity for the serotonin 5-HT3 receptor is approximately 10-fold lower, with a Ki value of 140 nM.[1][4]

Mechanism of Action and Downstream Signaling

As a partial agonist, Abt-126 binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous agonist, acetylcholine. The activation of the α7 nAChR, a cation-selective ion channel, leads to an influx of calcium ions (Ca²⁺) into the neuron. This influx of calcium serves as a critical second messenger, initiating a cascade of downstream signaling events.

The key signaling pathways modulated by α7 nAChR activation include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is implicated in the anti-apoptotic effects observed with α7 nAChR activation.

-

JAK2/STAT3 Pathway: Activation of this pathway is associated with anti-inflammatory responses.

-

ERK1/2 (MAPK) Pathway: This pathway plays a central role in synaptic plasticity and cell survival.

The activation of these pathways ultimately leads to the modulation of neurotransmitter release, including that of dopamine, glutamate, and acetylcholine itself, contributing to the pro-cognitive effects observed in preclinical models.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key assays used in the characterization of Abt-126.

Radioligand Binding Assay (Competition)

This protocol outlines a general method for determining the binding affinity (Ki) of Abt-126 for the α7 nAChR using a competition binding assay.

Objective: To determine the inhibitory constant (Ki) of Abt-126 for the α7 nAChR.

Materials:

-

Cell membranes expressing the human α7 nAChR (e.g., from transfected CHO or SH-SY5Y cells).

-

Radioligand specific for α7 nAChR (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin).

-

Unlabeled Abt-126.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 2 mM CaCl₂, and 0.1% BSA).

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing α7 nAChR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding wells: Assay buffer, radioligand, a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin), and cell membranes.

-

Competition wells: Assay buffer, radioligand, varying concentrations of Abt-126, and cell membranes.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Abt-126 concentration.

-

Determine the IC₅₀ value (the concentration of Abt-126 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Studies and Clinical Trials

Abt-126 has been evaluated in various animal models and human clinical trials for its potential to treat cognitive impairment.

Preclinical In Vivo Studies

In preclinical studies, Abt-126 demonstrated efficacy in animal models of cognitive domains relevant to both Alzheimer's disease and schizophrenia.[5] These studies showed pro-cognitive effects in tasks assessing social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[5]

Clinical Trials

Abt-126 progressed to Phase 2 clinical trials for the treatment of cognitive deficits in schizophrenia and mild-to-moderate Alzheimer's disease.

-

Schizophrenia: A randomized, double-blind, placebo-controlled Phase 2b study evaluated the efficacy and safety of Abt-126 in non-smoking subjects with schizophrenia.[6] The study did not demonstrate a consistent effect on cognition, although a trend toward an effect on negative symptoms was observed.[6] Another Phase 2 study showed a pro-cognitive effect in non-smoking subjects, particularly in verbal learning, working memory, and attention.[7]

-

Alzheimer's Disease: A Phase 2b randomized, double-blind, placebo- and active-controlled study assessed Abt-126 monotherapy in patients with mild-to-moderate Alzheimer's disease.[1] The results showed that no dose of Abt-126 demonstrated a statistically significant improvement in the primary cognitive endpoint compared to placebo.[1] Similarly, a study of Abt-126 as an add-on therapy to acetylcholinesterase inhibitors also failed to show significant efficacy.[8]

Ultimately, the clinical trial results did not support the continued development of Abt-126 for these indications, and its development was discontinued.[2]

Conclusion

Abt-126 is a well-characterized selective partial agonist of the α7 nicotinic acetylcholine receptor. Extensive preclinical research elucidated its chemical properties, mechanism of action, and pro-cognitive potential. However, despite a sound scientific rationale and promising preclinical data, Abt-126 did not demonstrate sufficient efficacy in clinical trials for Alzheimer's disease and schizophrenia to warrant further development. The comprehensive data generated for Abt-126, including detailed methodologies for its characterization, nevertheless provides a valuable knowledge base for the ongoing development of novel therapeutics targeting the cholinergic system for the treatment of cognitive disorders.

References

- 1. d-nb.info [d-nb.info]

- 2. alzforum.org [alzforum.org]

- 3. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Formulation of ABT-126 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-126, also known as Nelonicline, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that was developed by Abbott Laboratories (now AbbVie) for the potential treatment of cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a research compound, understanding its synthesis and formulation is critical for the design and execution of preclinical and clinical investigations. This technical guide provides a comprehensive overview of the available information on the synthesis and formulation of ABT-126 for research purposes. While specific proprietary details of the manufacturing process and clinical trial formulations are not fully available in the public domain, this guide consolidates the known scientific data to support research and development efforts.

Chemical Properties and Mechanism of Action

ABT-126 is a small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | 2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |

| Molecular Formula | C17H19N3OS |

| Molecular Weight | 313.4 g/mol |

ABT-126 acts as a selective agonist at the α7 nicotinic acetylcholine receptor. These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in various cognitive processes, including attention, learning, and memory. By selectively targeting the α7 nAChR, ABT-126 was investigated for its potential to enhance cholinergic neurotransmission and thereby improve cognitive function in patients with diminished cognitive abilities.

Synthesis of ABT-126

A detailed, step-by-step synthesis protocol for ABT-126 is not publicly available and is likely proprietary information of the developing company. However, based on its chemical structure, a plausible synthetic approach can be conceptualized involving the coupling of two key intermediates: a derivative of 1,3,4-thiadiazole and 4-hydroxy-1-azatricyclo[3.3.1.13,7]decane.

General synthetic strategies for 2,5-disubstituted-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide derivatives or the reaction of hydrazines with carbon disulfide followed by further functionalization. The 1-azatricyclo[3.3.1.13,7]decane (adamantane) core is a rigid scaffold that can be functionalized at the 4-position to introduce the ether linkage.

A potential, though unconfirmed, synthetic workflow is outlined below.

Formulation of ABT-126 for Research

The formulation of ABT-126 for research purposes depends on the intended application, with different compositions for in vitro, in vivo preclinical, and clinical studies.

Preclinical Research Formulations

For preclinical in vivo studies, ABT-126 has been formulated for oral administration using various vehicles to ensure adequate solubility and bioavailability. While specific formulations from proprietary studies are not detailed, common dissolution protocols for poorly soluble compounds in a research setting can be adapted. An example of a multi-component vehicle suitable for preclinical oral gavage studies is presented below.

| Component | Purpose | Example Concentration |

| Dimethyl sulfoxide (DMSO) | Primary solvent | 5-10% |

| Polyethylene glycol 300 (PEG300) | Co-solvent | 30-40% |

| Tween 80 | Surfactant/Emulsifier | 1-5% |

| Saline (0.9% NaCl) or Water | Vehicle | q.s. to 100% |

Experimental Protocol for Preclinical Formulation:

-

Weigh the required amount of ABT-126.

-

Dissolve the ABT-126 in DMSO by vortexing or sonication.

-

Add PEG300 to the solution and mix thoroughly.

-

Add Tween 80 and mix until a homogenous solution is formed.

-

Slowly add the saline or water to the mixture while stirring to reach the final desired concentration.

Clinical Trial Formulations

In clinical trials, ABT-126 was administered as an oral tablet in various strengths. The exact composition of these tablets is not publicly disclosed. However, a typical immediate-release tablet formulation for a small molecule drug would include the active pharmaceutical ingredient (API) and various excipients to ensure manufacturability, stability, and appropriate drug release.

| Excipient Class | Potential Examples | Purpose |

| Diluent/Filler | Microcrystalline cellulose, Lactose monohydrate | To increase bulk and aid in compression. |

| Binder | Povidone, Hydroxypropyl cellulose | To bind the tablet components together. |

| Disintegrant | Croscarmellose sodium, Sodium starch glycolate | To promote tablet breakup in the digestive tract. |

| Glidant | Colloidal silicon dioxide | To improve powder flow during manufacturing. |

| Lubricant | Magnesium stearate | To prevent sticking to tablet press tooling. |

| Coating Agent | Opadry® (HPMC-based) | For ease of swallowing, taste masking, and stability. |

The manufacturing process for such tablets could involve direct compression, dry granulation (roller compaction), or wet granulation, depending on the physicochemical properties of ABT-126 and the desired tablet characteristics.

Signaling Pathway of ABT-126

ABT-126 exerts its effects by binding to and activating the α7 nAChR. This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, into the neuron. The subsequent increase in intracellular calcium can trigger a cascade of downstream signaling events that are thought to underlie the pro-cognitive effects of α7 nAChR agonists.

Conclusion

ABT-126 remains a significant tool for researchers investigating the role of the α7 nicotinic acetylcholine receptor in cognitive function. While the precise details of its commercial-scale synthesis and the exact composition of the oral formulations used in clinical trials are proprietary, this guide provides a foundational understanding based on publicly available data and general pharmaceutical principles. For research purposes, the formulation of ABT-126 can be tailored to the specific experimental needs, with the provided preclinical formulation protocol serving as a valuable starting point. Further investigation into the patent literature from Abbott and AbbVie may yield more specific details for drug development professionals.

ABT-126 at the α7 Nicotinic Acetylcholine Receptor: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ABT-126, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). ABT-126 has been investigated for its potential therapeutic effects in cognitive impairments associated with neurological and psychiatric disorders. This document synthesizes available data on its binding affinity, functional activity, and the methodologies used for their determination. It also visualizes key experimental and signaling pathways to facilitate a deeper understanding of its mechanism of action at the molecular level.

Quantitative Data Summary

The binding affinity and functional potency of ABT-126 at the α7 nAChR have been characterized across multiple studies, primarily through radioligand binding assays and functional assays in various expression systems. The following tables summarize the key quantitative parameters.

Table 1: ABT-126 Binding Affinity at α7 nAChR

| Parameter | Species/Tissue | Value (nM) | Reference(s) |

| Ki | Human Brain | 12.3 | [1] |

| Ki | Human, Rat, Mouse | 11 - 14 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: ABT-126 Functional Activity at α7 nAChR

| Parameter | System | Value | Reference(s) |

| EC50 | Recombinant Human α7 nAChRs (in Xenopus oocytes) | 2000 nM (2 µM) | [1] |

| Intrinsic Activity | Recombinant Human α7 nAChRs (in Xenopus oocytes) | 74% (relative to acetylcholine) | [1] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Intrinsic Activity: A measure of the ability of a drug to produce a biological response upon binding to its target receptor, relative to the endogenous agonist.

Table 3: ABT-126 Binding Selectivity

| Receptor | Ki (nM) | Selectivity (fold) vs. α7 nAChR | Reference(s) |

| 5-HT3 | 140 | >10 | [1] |

This table highlights the selectivity of ABT-126 for the α7 nAChR over the serotonin 5-HT3 receptor, another ligand-gated ion channel.

Experimental Protocols

The determination of the binding affinity of ABT-126 for the α7 nAChR is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol adapted from established methodologies for nAChR binding studies.

Radioligand Competition Binding Assay for ABT-126 at α7 nAChR

1. Objective:

To determine the binding affinity (Ki) of the unlabeled test compound, ABT-126, by measuring its ability to compete with a radiolabeled ligand for binding to the α7 nAChR.

2. Materials:

-

Receptor Source: Membrane preparations from cell lines stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells) or from brain tissue known to have high α7 nAChR density (e.g., hippocampus or cortex).

-

Radioligand: A high-affinity α7 nAChR antagonist or agonist, such as [3H]-Methyllycaconitine ([3H]-MLA) or [3H]-A-585539. The concentration used should be approximately equal to its Kd (dissociation constant).

-

Test Compound: ABT-126, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters.

-

Scintillation Cocktail and Counter.

3. Membrane Preparation:

-

Culture cells expressing α7 nAChR to confluency.

-

Harvest the cells and suspend them in ice-cold lysis buffer.

-

Homogenize the cell suspension using a suitable homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C until use.

4. Assay Procedure:

-

Prepare serial dilutions of ABT-126 in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

-

Non-specific Binding: Radioligand + High concentration of non-specific binding control + Membrane Preparation.

-

Competition: Radioligand + Dilutions of ABT-126 + Membrane Preparation.

-

-

Initiate the binding reaction by adding the membrane preparation to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding at each concentration of ABT-126 by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

-

Plot the percentage of specific binding against the logarithm of the ABT-126 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ABT-126 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for determining ABT-126 binding affinity via radioligand competition assay.

Signaling Pathway: ABT-126 Activation of α7 nAChR and Downstream Effects

Activation of α7 nAChRs by agonists like ABT-126 leads to the influx of cations, primarily Ca2+, which in turn initiates several intracellular signaling cascades. Notably, this includes the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are implicated in synaptic plasticity and cognitive function.

Caption: Downstream signaling cascade following ABT-126 binding to the α7 nAChR.

References

The Pharmacokinetics and Pharmacodynamics of ABT-126: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-126 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. As a modulator of a key receptor in cognitive and inflammatory pathways, its pharmacokinetic and pharmacodynamic profiles are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available data on ABT-126, including its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety. The information is presented to facilitate further research and understanding of this compound.

Introduction

Cognitive deficits are a core and debilitating feature of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (nAChR), has been identified as a promising target for therapeutic intervention to improve cognitive function. ABT-126 was developed as a selective agonist for this receptor, with the aim of enhancing cognitive processes without the side effects associated with less selective cholinergic agents. This document synthesizes the key findings from preclinical and clinical studies to provide a detailed technical resource on the pharmacokinetics and pharmacodynamics of ABT-126.

Mechanism of Action & Signaling Pathway

ABT-126 is a selective partial agonist of the α7 nicotinic acetylcholine receptor.[1] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.

Upon binding of ABT-126, the α7 nAChR undergoes a conformational change, opening a channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive and potential neuroprotective effects of the drug. Key signaling pathways activated by α7 nAChR stimulation include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, growth, and synaptic plasticity.

-

Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in cell proliferation, differentiation, and synaptic regulation.

-

Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway: This pathway plays a role in neuroinflammation and cell survival.

The activation of these pathways ultimately leads to changes in gene expression and protein synthesis that can enhance synaptic plasticity, reduce neuroinflammation, and protect against neuronal apoptosis.

ABT-126 mediated α7 nAChR signaling cascade.

Pharmacokinetics

Detailed pharmacokinetic data from dedicated Phase 1 studies of ABT-126 have not been fully published. However, sparse pharmacokinetic sampling from Phase 2 studies provides some insight into its plasma concentrations and half-life.

Human Pharmacokinetics

The available data suggests that ABT-126 has a pharmacokinetic profile that supports once-daily dosing. Mean plasma concentrations were measured at approximately the time of maximum concentration (Cmax) and trough concentration.

| Dose | Approximate Cmax (ng/mL) | Approximate Trough (ng/mL) |

| 25 mg | 22.3 ± 14.6 | 15.8 ± 11.5 |

| 50 mg | 45.0 ± 27.0 | 35.3 ± 31.8 |

| 75 mg | 75.6 ± 41.4 | 51.9 ± 26.6 |

Data from a 12-week study in patients with schizophrenia.

Preclinical Pharmacokinetics

Limited preclinical pharmacokinetic data is available from a study in rats.

| Species | Dose | Route | Plasma Concentration |

| Rat | 0.885 mg/kg/infusion | Intravenous | 777 ng/mL |

Pharmacodynamics & Clinical Efficacy

The pharmacodynamic effects of ABT-126 have been evaluated in several Phase 2 clinical trials in patients with Alzheimer's disease and schizophrenia.

Alzheimer's Disease

In patients with mild-to-moderate Alzheimer's disease, ABT-126 did not demonstrate a statistically significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score, compared to placebo in a 24-week study.[2] However, some trends toward improvement were observed at the 25 mg dose in an earlier 12-week study.[3]

| Study (Duration) | Population | Dose | Primary Endpoint (Change from Baseline) | p-value vs. Placebo |

| NCT01527916 (24 weeks) | Mild-to-moderate AD | 25 mg | -0.47 ± 0.94 | 0.309 |

| 50 mg | -0.87 ± 0.85 | 0.153 | ||

| 75 mg | -1.08 ± 0.94 | 0.127 | ||

| NCT00948909 (12 weeks) | Mild-to-moderate AD | 5 mg | Numerically similar to placebo | - |

| 25 mg | -1.19 (0.90) | 0.095 |

Schizophrenia

In patients with schizophrenia, ABT-126 did not show a consistent effect on the primary endpoint, the MATRICS Consensus Cognitive Battery (MCCB) composite score.[4][5] However, a subgroup analysis of non-smoking patients suggested a potential pro-cognitive effect, particularly in the domains of verbal learning, working memory, and attention at the 25 mg dose.[4] A trend for improvement in negative symptoms was also observed.[5]

| Study (Duration) | Population | Dose | Primary Endpoint (Change from Baseline) | p-value vs. Placebo |

| NCT01655680 (12 weeks) | Schizophrenia (non-smokers) | 25 mg | +2.66 (±0.54) | >0.05 |

| 50 mg | - | - | ||

| 75 mg | - | - | ||

| (12 weeks) | Schizophrenia (non-smokers) | 10 mg | Difference from placebo: 2.9 (SE=1.4) | - |

| 25 mg | Difference from placebo: 5.2 (SE=1.6) | - |

Safety and Tolerability

ABT-126 was generally well-tolerated in clinical trials. The incidence of adverse events was similar between ABT-126 and placebo groups.

Common Adverse Events (Incidence <8%):

No clinically meaningful changes in vital signs, laboratory parameters, or electrocardiograms were observed.

Experimental Protocols

The clinical trials of ABT-126 followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs. Below is a generalized workflow for these studies.

Generalized clinical trial workflow for ABT-126 studies.

Key Inclusion and Exclusion Criteria

Inclusion Criteria (General):

-

Diagnosis of mild-to-moderate Alzheimer's disease or stable schizophrenia.

-

Specific age range (e.g., 55-90 for AD, 18-55 for schizophrenia).

-

Stable on other medications (if applicable).

Exclusion Criteria (General):

-

Other significant medical or psychiatric conditions.

-

Use of other investigational drugs.

-

Known hypersensitivity to the study drug.

Efficacy and Safety Assessments

Efficacy Measures:

-

Alzheimer's Disease: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

-

Schizophrenia: MATRICS Consensus Cognitive Battery (MCCB).

Safety Measures:

-

Adverse event monitoring.

-

Vital signs.

-

Electrocardiograms (ECGs).

-

Clinical laboratory tests.

Conclusion

ABT-126 is a selective α7 nAChR partial agonist with a well-defined mechanism of action. While it demonstrated a favorable safety profile, clinical trials in Alzheimer's disease and schizophrenia did not consistently meet their primary efficacy endpoints for cognitive improvement. However, intriguing signals in subgroups, such as non-smoking patients with schizophrenia, and trends in some cognitive domains suggest that the α7 nAChR remains a viable target for cognitive enhancement. The lack of detailed, publicly available pharmacokinetic data is a limitation in fully characterizing the compound. This technical guide provides a consolidated resource of the current knowledge on ABT-126 to inform future research in the field of cognitive neuroscience and drug development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Nelonicline (ABT-126): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Nelonicline, summarizing its binding affinity and functional activity at various nAChR subtypes and other receptors. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. The development of Nelonicline for Alzheimer's disease has been discontinued.[2]

Binding Affinity

The binding affinity of Nelonicline has been determined using radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor, providing an inhibition constant (Ki) which indicates the compound's affinity for that receptor.

Table 1: Binding Affinity of Nelonicline at Nicotinic and Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human α7 nAChR | Not Specified | Human Brain | 12.3 | |

| Human, Rat, Mouse α7 nAChR | Not Specified | Not Specified | 12-14 | [3] |

| Human α3β4* nAChR | Not Specified | IMR-32 cells | 60 | |

| Human 5-HT3 Receptor | Not Specified | Not Specified | 140 |

Note: The specific radioligands used in these studies were not consistently reported in the reviewed literature.

Functional Activity

The functional activity of Nelonicline as an agonist or antagonist has been assessed through various in vitro functional assays, including electrophysiological recordings in Xenopus oocytes and calcium flux assays in mammalian cell lines.

Table 2: Functional Activity of Nelonicline

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |

| Human α7 nAChR | Electrophysiology | Xenopus oocytes | EC50 | 2 µM | |

| Human α7 nAChR | Electrophysiology | Xenopus oocytes | Intrinsic Activity | 74% (relative to Acetylcholine) | |

| Human α3β4* nAChR | Calcium Flux Assay | IMR-32 cells | Efficacy | 12% (at 100,000 nM) |

Experimental Protocols

The following sections detail representative protocols for the key in vitro assays used to characterize Nelonicline. These protocols are synthesized from established methods for nAChR research.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the binding affinity (Ki) of Nelonicline for nAChR subtypes using a competitive binding assay with a suitable radioligand.

Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex for α7 nAChR) or cultured cells (e.g., IMR-32 for α3β4* nAChR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]methyllycaconitine for α7 nAChR or [³H]epibatidine for α3β4* nAChR), and varying concentrations of unlabeled Nelonicline.

-

For total binding, omit Nelonicline.

-

For non-specific binding, include a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Nelonicline by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nelonicline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Nelonicline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay

This protocol describes a method to assess the functional activity of Nelonicline as an agonist at nAChRs by measuring changes in intracellular calcium concentration.

Workflow:

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line stably expressing the nAChR subtype of interest (e.g., HEK293-hα7) in appropriate growth medium.

-

Plate the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate to allow the cells to take up the dye (e.g., 60 minutes at 37°C).

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of Nelonicline in the assay buffer.

-

Use a fluorescence imaging plate reader (FLIPR) or a microplate reader with a fluorescent detector to measure the baseline fluorescence.

-

Add the Nelonicline dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the change in fluorescence for each concentration of Nelonicline.

-

Plot the change in fluorescence against the logarithm of the Nelonicline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Nelonicline that produces 50% of the maximal response) and the Emax (the maximum response).

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the electrophysiological characterization of Nelonicline's effect on nAChRs expressed in Xenopus laevis oocytes.

Workflow:

References

Preclinical Profile of ABT-126: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-126, also known as nelonicline, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a key target in the modulation of cognitive processes. Preclinical research has positioned ABT-126 as a potential therapeutic agent for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical studies of ABT-126 in various cognitive models. It details the compound's mechanism of action, summarizes the quantitative data from key in vivo studies in structured tables, and outlines the experimental protocols for the cognitive and neurophysiological assays employed. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical development of ABT-126.

Introduction

Cognitive deficits are a core and debilitating feature of several central nervous system (CNS) disorders, representing a significant unmet medical need. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising therapeutic target for enhancing cognitive function.[1] The α7 nAChR is a ligand-gated ion channel widely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] Its activation leads to the modulation of various neurotransmitter systems and intracellular signaling cascades implicated in synaptic plasticity.

ABT-126 is a novel, potent, and selective agonist of the α7 nAChR.[1] Extensive preclinical evaluation has been conducted to characterize its pro-cognitive effects in a range of animal models. These studies have demonstrated the potential of ABT-126 to ameliorate cognitive deficits across multiple domains, including memory, attention, and executive function.[2] This document serves as a technical resource, consolidating the available preclinical data on ABT-126 to inform further research and development efforts in the pursuit of effective cognitive enhancers.

Mechanism of Action and Signaling Pathway

ABT-126 exerts its pro-cognitive effects through its selective agonism at the α7 nAChR.[1] As an agonist, ABT-126 binds to and activates the α7 nAChR, a homopentameric ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ upon receptor activation triggers a cascade of downstream intracellular signaling events that are crucial for synaptic plasticity and neuronal function.

Key signaling pathways activated by α7 nAChR stimulation include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The increase in intracellular Ca²⁺ activates CaMKII, a critical mediator of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the ERK/MAPK pathway is also observed following α7 nAChR stimulation. This pathway is involved in gene expression and protein synthesis necessary for long-lasting synaptic changes.[2]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, which is also downstream of α7 nAChR activation, plays a crucial role in cell survival and neuroprotection.

The following diagram illustrates the signaling pathway initiated by the binding of ABT-126 to the α7 nAChR.

Preclinical Efficacy in Cognitive Models

ABT-126 has demonstrated pro-cognitive effects in a variety of preclinical models designed to assess different domains of cognition. These studies often utilize pharmacological challenges, such as the administration of scopolamine, a muscarinic antagonist that induces transient cognitive deficits, to mimic cholinergic dysfunction observed in certain neurological disorders.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of ABT-126 in rodent models of cognitive impairment. Due to the limited availability of full-text primary research articles, the data presented here are primarily derived from secondary sources and conference abstracts citing the work of Bitner et al., 2013.

Table 1: Effect of ABT-126 on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task in Rodents

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine | Reference |

| Vehicle + Vehicle | - | - | |||

| Scopolamine + Vehicle | - | ||||

| Scopolamine + ABT-126 | |||||

| Scopolamine + Donepezil | * | ||||

| Data not available in the public domain. This table serves as a template for presenting such data. |

Table 2: Effect of ABT-126 on Performance in the Attentional Set-Shifting Task (ASST) in Rodents

| Treatment Group | Dose (mg/kg) | N | Trials to Criterion (Mean ± SEM) - Extra-Dimensional Shift | p-value vs. Control | Reference |

| Vehicle | - | - | |||

| ABT-126 | |||||

| Data not available in the public domain. This table serves as a template for presenting such data. |

Table 3: Effect of ABT-126 on Other Cognitive Tasks

| Cognitive Task | Animal Model | Cognitive Domain | Key Finding | Reference |

| Social Recognition | Rodent | Social Memory | Improved recognition of a novel vs. familiar conspecific. | [2] |

| Inhibitory Avoidance | Rodent | Fear-motivated Memory | Increased latency to enter a previously shocked compartment. | [2] |

| Working Memory Task | Non-human Primate | Working Memory | Improved performance in a delayed match-to-sample task. | [2] |

| Specific quantitative data for these findings are not available in the public domain. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections describe the methodologies for key experiments cited in the evaluation of ABT-126.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow:

References

Downstream Effects of α7 nAChR Activation by Abt-126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-126 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways. Activation of the α7 nAChR by agonists like Abt-126 initiates a cascade of downstream signaling events that are believed to underlie its pro-cognitive and potential anti-inflammatory effects. This technical guide provides an in-depth overview of the known and putative downstream effects of α7 nAChR activation by Abt-126, drawing from preclinical and clinical research. While specific quantitative data on the molecular downstream effects of Abt-126 are limited in publicly available literature, this guide synthesizes the established signaling pathways associated with selective α7 nAChR agonism. It includes structured data from clinical trials involving Abt-126, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.

Introduction to Abt-126 and α7 nAChR

The α7 nicotinic acetylcholine receptor is a homopentameric cation channel with high permeability to calcium.[1] Its activation triggers a range of intracellular signaling cascades that modulate synaptic plasticity, neurotransmitter release, and inflammatory responses.[2] Abt-126 was developed as a selective agonist for the α7 nAChR with the therapeutic goal of enhancing cognitive function in disorders such as Alzheimer's disease and schizophrenia.[[“]][4] Preclinical studies have demonstrated its high binding affinity and selectivity for the α7 nAChR.[5]

Quantitative Data from Clinical Trials with Abt-126

Clinical trials have evaluated the efficacy and safety of Abt-126 in Alzheimer's disease and schizophrenia. The following tables summarize key quantitative outcomes from these studies. It is important to note that while these trials provide clinical-level data, they do not offer direct quantitative measures of downstream molecular signaling pathways.

Table 1: Efficacy of Abt-126 in Mild-to-Moderate Alzheimer's Disease

| Trial Identifier | Dose | Primary Endpoint | Change from Baseline (vs. Placebo) | p-value | Reference |

| NCT00948909 | 25 mg/day | ADAS-Cog 11-item Total Score | -1.19 (SE 0.90) | 0.095 (one-sided) | [1][2] |

| NCT01527916 | 25 mg/day | ADAS-Cog 11-item Total Score | -0.47 (SE 0.94) | 0.309 (one-sided) | [6][7][8] |

| 50 mg/day | -0.87 (SE 0.85) | 0.153 (one-sided) | [6][7][8] | ||

| 75 mg/day | -1.08 (SE 0.94) | 0.127 (one-sided) | [6][7][8] |

Table 2: Efficacy of Abt-126 in Cognitive Impairment Associated with Schizophrenia (Non-smokers)

| Trial Identifier | Dose | Primary Endpoint | Change from Baseline (vs. Placebo) | p-value | Reference |

| NCT01655680 | 50 mg/day | MCCB Composite Score | +0.20 (SE not reported) | >0.05 | [7] |

| 50 mg/day | 16-item Negative Symptom Assessment Scale Total Score | -1.27 (SE not reported) | 0.059 | [7] |

Downstream Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR by a selective agonist is known to engage several key intracellular signaling pathways. While direct quantitative evidence for Abt-126's modulation of these specific pathways is not extensively available in the public domain, the following pathways are the established downstream effectors of α7 nAChR activation.

Pro-Cognitive Signaling Pathways

Activation of α7 nAChRs is linked to the potentiation of synaptic plasticity, a cellular correlate of learning and memory. This is thought to be mediated through calcium-dependent signaling cascades.

-

ERK/MAPK Pathway: The influx of calcium through the α7 nAChR can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of synaptic plasticity and gene expression.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another crucial pathway implicated in cell survival and synaptic plasticity that can be modulated by α7 nAChR activation.[9][10][11][12]

Anti-Inflammatory Signaling Pathways

The α7 nAChR plays a critical role in the "cholinergic anti-inflammatory pathway," which is a neuro-immune axis that regulates systemic and central inflammation.

-

JAK2/STAT3 Pathway: α7 nAChR activation can lead to the phosphorylation and activation of Janus Kinase 2 (JAK2) and the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[[“]][9][13][14][15][16] This pathway is a key negative regulator of pro-inflammatory cytokine production.[[“]][9][13][14][15][16]

-

NF-κB Pathway: Activation of the α7 nAChR can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master transcriptional regulator of inflammatory genes.[13][17] This inhibition is thought to occur, in part, through the JAK2/STAT3 pathway.[13][17]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Pro-Cognitive Signaling Pathway of α7 nAChR Activation.

Caption: Anti-Inflammatory Signaling Pathway of α7 nAChR Activation.

Experimental Workflows

Caption: Western Blot Workflow for Phosphoprotein Analysis.

Caption: Electrophysiology Workflow for Long-Term Potentiation (LTP).

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the downstream effects of α7 nAChR agonists. Disclaimer: These are generalized protocols and may require optimization for specific experimental conditions. The exact protocols used in preclinical studies of Abt-126 are not publicly available.

Western Blot Analysis of ERK1/2 and Akt Phosphorylation

Objective: To quantify the levels of phosphorylated ERK1/2 and Akt in neuronal or microglial cells following treatment with Abt-126.

Materials:

-

Primary neuronal or microglial cell cultures

-

Abt-126

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of Abt-126 for different time points. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Electrophysiological Assessment of Long-Term Potentiation (LTP)

Objective: To determine the effect of Abt-126 on synaptic plasticity in hippocampal slices.

Materials:

-

Rodent brain (e.g., rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Abt-126

Procedure:

-

Hippocampal Slice Preparation: Rapidly dissect the hippocampus from the brain in ice-cold aCSF. Prepare 300-400 µm thick transverse slices using a vibratome.

-

Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.

-

Drug Application: Perfuse the slice with aCSF containing Abt-126 or vehicle for a defined period.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

-

Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

-

Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of LTP between Abt-126-treated and vehicle-treated slices.[2][18]

Cytokine Release Assay

Objective: To measure the effect of Abt-126 on the release of pro-inflammatory cytokines from microglia.

Materials:

-

Primary microglial cultures or a microglial cell line

-

Abt-126

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Cell culture medium

-

ELISA or multiplex immunoassay kit for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

-

Plate reader

Procedure:

-

Cell Culture and Plating: Plate microglia in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of Abt-126 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS. Include control wells with no treatment, Abt-126 alone, and LPS alone.

-

Incubation: Incubate the cells for a period sufficient to allow cytokine production and release (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine and compare the levels between different treatment groups.

Conclusion